molecular formula C19H14F3N5O2S B2940890 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 891124-78-0

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2940890
CAS No.: 891124-78-0
M. Wt: 433.41
InChI Key: ASUVADZFUSDZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methyl group at position 2. The pyridazine ring is linked to a phenyl group at position 6, which is further connected to a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) substituent at the meta position. The trifluoromethyl group is a strong electron-withdrawing substituent, likely enhancing metabolic stability and influencing binding interactions in biological systems.

Properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2S/c1-12-23-24-18-10-9-17(25-27(12)18)13-5-7-15(8-6-13)26-30(28,29)16-4-2-3-14(11-16)19(20,21)22/h2-11,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUVADZFUSDZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the formation of the triazolopyridazine core, followed by the introduction of the phenyl ring and the trifluoromethylbenzenesulfonamide group. Common reagents and conditions include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the phenyl ring: This step may involve Suzuki or Heck coupling reactions.

    Attachment of the trifluoromethylbenzenesulfonamide group: This can be done using sulfonylation reactions with trifluoromethylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl ring and the triazolopyridazine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

The triazolopyridazine core is a key feature shared among several analogs. However, substitutions and heterocycle modifications significantly alter properties:

Compound Name/Structure Core Heterocycle Substituents on Core Key Modifications
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-methyl 6-phenyl linkage to -CF₃-sulfonamide
3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide [1,2,4]Triazolo[4,3-b]pyridazine 3-methyl 6-phenyl linkage to -F-sulfonamide
N-(4-Chloro-3-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)benzenesulfonamide [1,2,4]Triazolo[3,4-a]phthalazine 3-methyl Phthalazine core; chloro-phenyl group

Key Observations :

  • The trifluoromethyl group in the target compound increases molecular weight (~437.4 g/mol estimated) compared to the fluoro analog (383.4 g/mol) , which may affect solubility and pharmacokinetics.

Substituent Effects on Benzenesulfonamide Moieties

The sulfonamide group and its substituents are critical for bioactivity:

Compound Name/Structure Sulfonamide Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity (Reported)
Target Compound 3-(trifluoromethyl) C₁₉H₁₄F₃N₅O₂S* ~437.4 Not explicitly reported
3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide 3-fluoro C₁₈H₁₄FN₅O₂S 383.4 Not explicitly reported
4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide 4-acetyl C₂₁H₁₉N₅O₄S 437.5 No activity data

*Estimated based on structural similarity to .

Key Observations :

  • In , sulfonamide derivatives with methyl-triazolopyridazine cores demonstrated moderate to good antimicrobial activity, suggesting that the sulfonamide moiety is critical for this activity .

Modifications in Linker Regions and Side Chains

Variations in the linker between the triazolopyridazine core and sulfonamide influence spatial orientation:

Compound Name/Structure Linker/Side Chain Impact on Structure
Target Compound Direct phenyl-sulfonamide bond Compact structure; planar geometry
4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide Ethyloxy spacer Increased flexibility
N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Benzyl-fluorophenyl linkage Bulky substituents; steric effects

Key Observations :

  • Bulky substituents like benzyl and fluorophenyl () could hinder target engagement but improve selectivity .

Tables for Structural and Functional Comparison

Table 1: Molecular Properties of Selected Analogs

Compound (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound C₁₉H₁₄F₃N₅O₂S* ~437.4 3-CF₃-benzenesulfonamide
3-Fluoro analog C₁₈H₁₄FN₅O₂S 383.4 3-F-benzenesulfonamide
4-Acetyl analog C₂₁H₁₉N₅O₄S 437.5 4-acetyl-benzenesulfonamide

Biological Activity

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Triazolopyridazine Moiety : This core structure is known for its diverse biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and potentially increases biological activity.
  • Benzenesulfonamide Group : Often associated with antibacterial and antiviral properties.

Anticancer Properties

Research indicates that compounds containing the triazolopyridazine scaffold exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that certain derivatives had IC50 values in the low micromolar range against human cancer cells, suggesting strong potential as anticancer agents .

Antimicrobial Activity

The triazolopyridazine derivatives have also displayed antimicrobial properties. For example:

  • In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 1–8 μg/mL for certain derivatives .
  • The presence of the trifluoromethyl group has been linked to enhanced antimicrobial activity compared to non-fluorinated analogs .

Inhibition of Bromodomains

This compound has been identified as a potential inhibitor of bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues on histones and play a critical role in gene regulation. Inhibition of these domains can lead to altered gene expression profiles relevant to various diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Binding Affinity : Crystal structure analyses reveal that the compound binds effectively to bromodomains through hydrogen bonds and hydrophobic interactions with key residues in the binding pocket .
  • Cellular Uptake : The lipophilic nature contributed by the trifluoromethyl group may facilitate cellular uptake, enhancing its bioavailability .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

  • Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. Compounds similar to the target compound showed promising results in reducing tumor growth .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing and evaluating a series of triazole derivatives against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM .

Comparative Analysis

The following table summarizes key findings related to this compound and its derivatives:

Compound NameActivity TypeIC50/MIC ValuesReference
Triazolopyridazine Derivative AAnticancer0.5 μM
Triazolopyridazine Derivative BAntimicrobial1–8 μg/mL
N-(4-fluorophenyl)-1-(3-methyl...)Bromodomain InhibitorMicromolar range

Q & A

Q. Q1. What are the established synthetic routes for N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions impact yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling to attach aryl groups to the triazolopyridazine core. For example, describes coupling tricyclic triazole derivatives with boronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 120°C under argon. Yields vary with substituents: in , similar reactions yielded 41–98.5% depending on steric/electronic effects of substituents. Optimization involves adjusting catalyst loading (e.g., 10% Pd in ) and reaction time (monitored by TLC). Post-coupling sulfonamide formation requires careful control of stoichiometry and base selection to avoid side reactions .

Q. Q2. How is the purity and structural integrity of the compound validated in academic research?

Methodological Answer: Purity is confirmed via HPLC (e.g., >95% in ) and LC-MS. Structural validation employs ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and triazole protons in ) and X-ray crystallography for absolute configuration (e.g., crystal structures in and ). FTIR and HRMS (as in ) are critical for functional group analysis and molecular weight confirmation .

Advanced Research Questions

Q. Q3. What strategies are used to resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell lines, protein expression levels) or compound stability. For instance, highlights AZD3514 (a structural analog) showing variable AR inhibition due to redox-sensitive binding. To address this:

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition).
  • Validate stability under assay conditions using LC-MS to rule out degradation.
  • Compare results with positive controls (e.g., known bromodomain inhibitors in ) .

Q. Q4. How is the structure-activity relationship (SAR) of this compound explored to optimize target binding and selectivity?

Methodological Answer: SAR studies focus on modifying the triazolopyridazine core and sulfonamide substituents:

  • Triazole substituents: Methyl groups at position 3 (as in ) enhance metabolic stability, while bulkier groups (e.g., cyclopropyl in ) improve selectivity for bromodomains over kinases.
  • Sulfonamide modifications: Trifluoromethyl groups () increase lipophilicity and target engagement.
  • In silico docking (e.g., using BRD4 bromodomain PDB structures in ) guides rational substitutions to optimize hydrogen bonding and π-π interactions .

Q. Q5. What experimental designs are employed to evaluate its pharmacokinetics and toxicity in preclinical models?

Methodological Answer:

  • In vitro ADME: Microsomal stability assays (human/rat liver microsomes) and Caco-2 permeability tests.
  • In vivo PK: Rodent studies with IV/PO dosing, measuring plasma half-life (t₁/₂) and bioavailability. For example, used murine models to assess AR inhibition efficacy.
  • Toxicity: Ames test for mutagenicity and hERG assays for cardiac risk. Dose-limiting toxicity is evaluated in repeat-dose studies (e.g., 28-day rat toxicity models) .

Q. Q6. How are computational methods integrated to predict off-target interactions or polypharmacology?

Methodological Answer:

  • Target prediction: Tools like SwissTargetPrediction or SEA identify potential off-targets (e.g., kinases or GPCRs).
  • Molecular dynamics simulations (e.g., GROMACS) model binding to non-canonical targets like PDEs or histone deacetylases.
  • Proteome-wide profiling (e.g., thermal shift assays in ) validates computational predictions experimentally .

Data Analysis & Experimental Design

Q. Q7. How are conflicting crystallographic data resolved when determining binding modes with target proteins?

Methodological Answer: Conflicts arise from crystal packing artifacts or flexible binding pockets. Strategies include:

  • Multi-conformer models (e.g., REFMAC5 refinement in ) to account for ligand flexibility.
  • Mutagenesis studies (e.g., alanine scanning in ) to validate critical residues for binding.
  • Cross-validation with NMR (e.g., STD or WaterLOGSY) to confirm interactions in solution .

Q. Q8. What statistical approaches are used to analyze dose-response data in enzyme inhibition assays?

Methodological Answer:

  • Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • Hill slope analysis to detect cooperativity or multiple binding sites.
  • Bootstrap resampling (10,000 iterations) to estimate confidence intervals for EC₅₀ values, as seen in for AR inhibition .

Mechanistic & Translational Research

Q. Q9. What in vivo models are appropriate for studying its efficacy in disease contexts (e.g., cancer or inflammation)?

Methodological Answer:

  • Xenograft models (e.g., prostate cancer PC3 cells in ) for antitumor activity.
  • Transgenic mice (e.g., AR-overexpressing models) to evaluate target engagement.
  • PK/PD modeling to correlate plasma concentrations with biomarker modulation (e.g., PSA levels in ) .

Q. Q10. How is target engagement validated in complex biological systems?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay): Measure protein melting shifts in lysates after compound treatment.
  • Immunofluorescence (e.g., AR nuclear translocation in ) to confirm functional inhibition.
  • SPR or ITC for direct binding quantification in native tissue extracts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.